Home > Products > Screening Compounds P66986 > 1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione - 941965-35-1

1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2626987
CAS Number: 941965-35-1
Molecular Formula: C20H25N5O2
Molecular Weight: 367.453
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl group and a cyclohexylamino substituent. It is primarily investigated for its potential pharmacological applications, particularly as an inhibitor of certain enzymes, including CD38, which is implicated in various diseases such as cancer and autoimmune disorders.

Source

The compound can be synthesized through various chemical methods, and its synthesis has been documented in several patents and scientific literature. Its molecular weight is approximately 367.4 g/mol .

Classification

This compound falls under the classification of heterocyclic compounds, specifically purines, which are essential components of nucleic acids and play critical roles in cellular metabolism and signaling.

Synthesis Analysis

Methods

The synthesis of 1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps that may include:

  1. Formation of the Purine Core: Initial reactions often start with simpler purine derivatives, which are then modified to introduce the desired functional groups.
  2. Substitution Reactions: The introduction of the benzyl and cyclohexylamino groups can be achieved through nucleophilic substitution reactions.
  3. Purification: The final product is usually purified through crystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Technical details regarding specific reagents and conditions used in these reactions can vary widely based on the synthetic route chosen .

Molecular Structure Analysis

Structure

The molecular structure of 1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione features:

  • A purine ring system that includes nitrogen atoms at positions 1 and 3.
  • A benzyl group attached at position 1.
  • A cyclohexylamino group at position 8.
  • Methyl groups at positions 3 and 7.

Data

The structural formula can be represented as follows:

C16H20N4O2C_{16}H_{20}N_{4}O_{2}

This indicates that the compound contains 16 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for purines:

  1. Hydrolysis: Under acidic or basic conditions, the purine ring may hydrolyze.
  2. Methylation: The presence of nitrogen atoms allows for methylation reactions to modify the amino groups.
  3. Oxidation: Certain functional groups may be oxidized to form additional derivatives.

Technical details about these reactions often focus on reaction conditions such as temperature, solvents used (e.g., acetonitrile), and catalysts (e.g., palladium) that facilitate these transformations .

Mechanism of Action

The mechanism of action for 1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione primarily involves its role as an inhibitor of CD38. This enzyme catalyzes the conversion of NAD+ into cyclic ADP-ribose and nicotinamide, playing a crucial role in calcium signaling within cells. By inhibiting CD38, this compound may modulate cellular responses associated with immune function and inflammation.

Process

The binding of this compound to CD38 likely involves interactions at specific active sites on the enzyme, preventing substrate access and subsequent enzymatic activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 367.4 g/mol
  • Melting Point: Specific melting point data are not always available but can vary based on purity.

Chemical Properties

Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity .

Applications

1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has significant potential in scientific research due to its pharmacological properties. Its primary applications include:

  • Cancer Research: As an inhibitor of CD38, it may be used in studies aimed at understanding tumor biology and developing new cancer therapies.
  • Immunology: The modulation of immune responses makes this compound a candidate for research into autoimmune diseases and inflammatory conditions.
Synthetic Methodologies and Optimization Strategies

Regioselective N-Alkylation and Benzyl Group Incorporation in Purine Scaffolds

The strategic incorporation of the benzyl moiety at the N1-position of the purine core requires precise regiocontrol to avoid competing N3 or N7 alkylation. Research demonstrates that employing dimethyl sulfoxide as a solvent with sodium hydroxide as a base (20 mol%) achieves >95% N1 selectivity at 60°C due to enhanced nucleophilicity at N1 under these conditions [3]. This selectivity stems from the differential pKa values of purine nitrogen atoms and steric accessibility of the N1 site. The benzylation reaction typically utilizes benzyl bromide in a 1.2:1 molar ratio to the purine precursor, achieving 82-88% yield within 4 hours. Alternative solvents like tetrahydrofuran or acetonitrile significantly reduce regioselectivity (≤70% N1-product) and reaction efficiency [3] [8].

Table 1: Solvent and Base Effects on N1-Benzylation Regioselectivity

Solvent SystemBase (20 mol%)Temperature (°C)N1-Selectivity (%)Reaction Yield (%)
Dimethyl sulfoxideSodium hydroxide60>9588
AcetonitrileSodium hydroxide607065
TetrahydrofuranPotassium carbonate606862
DimethylformamideSodium hydride608580

Notably, electron-withdrawing substituents on the benzyl ring (e.g., 3-methylbenzyl) necessitate modified conditions, including elevated temperatures (80°C) and increased benzyl halide stoichiometry (1.5:1 ratio) to maintain yields above 75% [2]. The 3,7-dimethyl functionality must be installed prior to benzylation using methyl iodide in the presence of silver(I) oxide, which prevents quaternary salt formation by selective N-alkylation at both positions [3] [6].

Cyclohexylamino Substitution: Catalytic and Solvent-Dependent Approaches

Introduction of the cyclohexylamino group at the C8 position requires electrophilic activation via halogenation (typically bromination) prior to nucleophilic substitution. Bromination occurs selectively at C8 using bromine in acetic acid (1.1 equivalents, 0°C to room temperature, 2 hours), yielding the 8-bromo intermediate crucial for subsequent amination [6]. Palladium-catalyzed amination using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 10 mol%) enables efficient cyclohexylamine coupling in toluene at 100°C for 12 hours, achieving 85-90% conversion [2] [6]. This catalytic system outperforms copper-based catalysts, which exhibit <60% conversion under similar conditions.

Table 2: Solvent Influence on Cyclohexylamination Efficiency

SolventCatalyst SystemReaction Time (h)Conversion (%)Byproduct Formation (%)
ToluenePd₂(dba)₃/Xantphos1292<3
N-MethylpyrrolidonePd₂(dba)₃/Xantphos8888 (debrominated product)
Dimethyl sulfoxideCopper(I) iodide245815 (dehalogenated purine)
DioxanePd₂(dba)₃/Xantphos15785

Solvent polarity profoundly impacts reaction pathway: nonpolar solvents (toluene) minimize dehalogenation byproducts (<3%), while polar aprotic solvents like N-methylpyrrolidone accelerate debromination side reactions (≥8%) despite shorter reaction times [6]. Microwave irradiation (150°C, 30 minutes) in toluene enhances reaction kinetics while maintaining >90% conversion, offering a viable alternative to conventional heating [6].

Comparative Analysis of Protecting Group Strategies for 3,7-Dimethyl Functionality

The installation of methyl groups at N3 and N7 positions necessitates orthogonal protection schemes to prevent over-alkylation. Three predominant strategies have been optimized:

  • Acetyl protection: Temporary O-acetylation of xanthine precursors enables selective N-methylation at both positions. Subsequent deprotection with ammonium hydroxide/ethanol (1:3 v/v, 50°C, 4 hours) cleaves the acetyl groups without demethylation, yielding 3,7-dimethylxanthine in 85% yield [6].
  • Phase-transfer catalysis: Benzyltriethylammonium chloride (0.2 equivalents) in a dichloromethane/50% sodium hydroxide system permits exhaustive methylation at 25°C within 2 hours, achieving 95% yield without intermediary protection [3].
  • Orthogonal tert-butyloxycarbonyl protection: N1-Boc protection before methylation allows exclusive N3/N7 dimethylation. Acidic deprotection (trifluoroacetic acid/dichloromethane, 1:1, 1 hour) restores the N1 position for subsequent benzylation while maintaining >90% methyl group integrity [3] [6].

Table 3: Protecting Group Performance Metrics

StrategyMethylation Yield (%)Deprotection Efficiency (%)Overall Yield (%)Key Limitation
Acetyl protection889785Base-sensitive intermediates
Phase-transfer catalysis95Not applicable95Limited solvent compatibility
Boc protection909888Acid sensitivity of some purines

The phase-transfer method provides superior efficiency for substrates lacking acid/base-sensitive functionalities, while Boc protection remains optimal for complex purine derivatives requiring sequential functionalization [3]. All strategies effectively prevent quaternization at N9, a common side reaction in unmasked xanthines.

Scalable Synthesis via Microwave-Assisted and Flow Chemistry Techniques

Transitioning from batch to advanced reactor systems addresses key scalability challenges in purine synthesis. Microwave irradiation significantly accelerates the cyclohexylamination step: under optimized conditions (150°C, 30 minutes, toluene), this technique achieves 92% conversion compared to 85% in conventional heating at 100°C for 12 hours [6]. The rapid heating/cooling profile minimizes thermal degradation, enhancing product purity from 88% to 96% as analyzed by high-performance liquid chromatography.

For continuous manufacturing, a three-stage flow system has been designed:

  • Bromination module: Purine precursor and bromine in acetic acid (residence time: 5 minutes, 25°C)
  • Amination module: Packed-bed reactor with immobilized Pd/C catalyst (10% w/w) at 120°C
  • Dehalogenation quenching: In-line scavenger column to remove residual bromide [6]

Table 4: Flow Chemistry Parameters for Key Synthetic Steps

Synthetic StageReactor TypeTemperature (°C)Residence TimeConversion (%)Throughput (g/h)
C8 BrominationCSTR with cooling jacket0-515 min9914.2
CyclohexylaminationPacked-bed (Pd/C)12045 min948.5
N1-BenzylationMicro-tubular reactor7030 min9012.8

This integrated system achieves 84% overall yield at >90% purity, substantially outperforming batch processes in productivity (2.8-fold throughput increase) and reproducibility (relative standard deviation <2% versus 5-8% in batch) [6]. Solvent management is optimized through in-line distillation loops, reducing tetrahydrofuran consumption by 40% compared to batch protocols. The immobilized catalyst in the amination module retains >90% activity over 50 operational hours, demonstrating robustness for pilot-scale synthesis [6].

Properties

CAS Number

941965-35-1

Product Name

1-benzyl-8-(cyclohexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

1-benzyl-8-(cyclohexylamino)-3,7-dimethylpurine-2,6-dione

Molecular Formula

C20H25N5O2

Molecular Weight

367.453

InChI

InChI=1S/C20H25N5O2/c1-23-16-17(22-19(23)21-15-11-7-4-8-12-15)24(2)20(27)25(18(16)26)13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,4,7-8,11-13H2,1-2H3,(H,21,22)

InChI Key

AOQOQJJCYDIIDG-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.